2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group attached to the acetamide backbone and a 2-oxopyrrolidin-1-yl substituent on the para position of the aniline ring. The 2-oxopyrrolidin-1-yl moiety introduces a five-membered lactam ring, which may confer conformational rigidity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-11-5-15(6-12-18)14-19(23)21-16-7-9-17(10-8-16)22-13-3-4-20(22)24/h5-12H,2-4,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFQKNMRJJFCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with 4-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the oxopyrrolidinyl moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 2-(4-ethoxyphenyl)-N-[4-(2-hydroxy-1-pyrrolidinyl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Compound 7 (bromobenzylidene) and 9 (methoxybenzylidene) exhibit higher melting points (174–235°C) compared to the target compound (data unavailable), likely due to enhanced crystallinity from halogen or methoxy groups.
- Synthetic Yields : The target compound’s yield is unspecified, but analogs like 9 achieve ~59% yield via hydrazine coupling . Ugi reaction-derived analogs (e.g., 4s ) show lower yields (~41%), reflecting synthetic complexity .
- Spectral Trends: IR spectra of analogs highlight lactam C=O stretches near 1672–1701 cm⁻¹ and C=N vibrations at 1515–1602 cm⁻¹, consistent with the pyrrolidinone core .
Substituent Variations on the Aryl Ring
Variations in aryl substituents significantly alter physicochemical and electronic properties.
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (-OCH₂CH₃) in the target compound likely increases solubility compared to nitro (-NO₂) or morpholinosulfonyl groups, which are bulkier and more polar .
- Biological Relevance: Morpholinosulfonyl derivatives (e.g., 5j, 5p) are explored as enzyme inhibitors, suggesting the target compound’s ethoxy group may modulate similar targets with altered potency .
Heterocyclic Variants Beyond Pyrrolidinone
Key Observations :
- Thiazolidinone vs.
- Morpholinone Derivatives: Larger ring size (six-membered morpholinone vs. five-membered pyrrolidinone) may alter conformational flexibility and metabolic stability .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step processes that may include the formation of the pyrrolidine ring and subsequent acylation reactions.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties . For instance, derivatives of pyrrolidine have been shown to possess significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The compound's structural similarities suggest a potential for similar efficacy in seizure control .
The anticonvulsant activity is believed to be linked to the compound's ability to bind to voltage-sensitive sodium channels , inhibiting neuronal excitability. This mechanism is critical for preventing seizure propagation in the brain .
Case Studies
- Study on Anticonvulsant Efficacy : In a controlled study, various derivatives were tested for their protective effects against seizures induced by MES. The results indicated that certain analogs showed significant protection at doses of 100 mg/kg and 300 mg/kg, with the highest efficacy observed at specific time intervals post-administration .
- SAR Analysis : Structure-activity relationship (SAR) studies highlighted that modifications in the phenyl and pyrrolidine moieties significantly impacted anticonvulsant activity. For example, substituting different groups on the phenyl ring altered lipophilicity and subsequently affected CNS penetration and efficacy .
Data Table: Summary of Anticonvulsant Activity
| Compound Structure | Dose (mg/kg) | MES Protection | Time Interval (h) |
|---|---|---|---|
| This compound | 100 | Moderate | 0.5 |
| Similar Analog A | 300 | High | 4 |
| Similar Analog B | 100 | Low | 0.5 |
| Similar Analog C | 300 | High | 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
